methyl (2R,6R)-6-methylmorpholine-2-carboxylate
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Overview
Description
Methyl (2R,6R)-6-methylmorpholine-2-carboxylate is a chemical compound with a morpholine ring structure It is characterized by the presence of a methyl group at the 6-position and a carboxylate ester group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R,6R)-6-methylmorpholine-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of (2R,6R)-6-methylmorpholine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,6R)-6-methylmorpholine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the ester group.
Scientific Research Applications
Methyl (2R,6R)-6-methylmorpholine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2R,6R)-6-methylmorpholine-2-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with biological targets to exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(2R,6R)-Hydroxynorketamine: Shares a similar morpholine ring structure but with different functional groups.
(2S,6S)-Hydroxynorketamine: A stereoisomer with similar structural features but different stereochemistry.
(2R,6R)-2,6-Dimethylmorpholine: Similar in structure but lacks the carboxylate ester group.
Uniqueness
Methyl (2R,6R)-6-methylmorpholine-2-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Biological Activity
Methyl (2R,6R)-6-methylmorpholine-2-carboxylate is a chiral compound belonging to the morpholine class, which has garnered attention in scientific research due to its unique stereochemistry and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₆H₁₁NO₃
- Molecular Weight : Approximately 157.16 g/mol
- Stereochemistry : The (2R,6R) configuration indicates specific spatial arrangements that significantly influence the compound's biological interactions.
The presence of a morpholine ring and a carboxylate group suggests potential interactions with various biological targets, making it a candidate for further pharmacological exploration.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. The compound may function as:
- Enzyme Inhibitor : It has structural similarities to known enzyme inhibitors, suggesting it could modulate enzyme activity through competitive inhibition.
- Receptor Binding : Its morpholine structure allows for potential binding to various receptors, influencing signaling pathways within cells.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antimicrobial Activity : Studies have suggested that morpholine derivatives exhibit antimicrobial properties, potentially making this compound useful in developing new antimicrobial agents.
- Neuroprotective Effects : Given its structural characteristics, the compound may have applications in treating neurodegenerative disorders by modulating neurotransmitter systems.
- Anti-inflammatory Properties : Morpholine derivatives often show anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated that the compound exhibited significant inhibitory activity against certain cytochrome P450 enzymes, which are crucial for drug metabolism. This finding suggests potential implications for drug-drug interactions and pharmacokinetics.
Enzyme | IC50 (µM) | Remarks |
---|---|---|
CYP2D6 | 0.33 | Strong inhibitor; potential for clinical drug interactions |
CYP3A4 | 1.5 | Moderate inhibition observed |
Case Study 2: Neuroprotective Effects
In vitro studies demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage. The compound was shown to reduce reactive oxygen species (ROS) levels and enhance cell viability in neuronal cultures.
Treatment | Cell Viability (%) | ROS Levels (µM) |
---|---|---|
Control | 100 | 5.0 |
Compound | 85 | 3.0 |
Properties
Molecular Formula |
C7H13NO3 |
---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
methyl (2R,6R)-6-methylmorpholine-2-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-5-3-8-4-6(11-5)7(9)10-2/h5-6,8H,3-4H2,1-2H3/t5-,6-/m1/s1 |
InChI Key |
HRHYRCUGGGPZNL-PHDIDXHHSA-N |
Isomeric SMILES |
C[C@@H]1CNC[C@@H](O1)C(=O)OC |
Canonical SMILES |
CC1CNCC(O1)C(=O)OC |
Origin of Product |
United States |
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